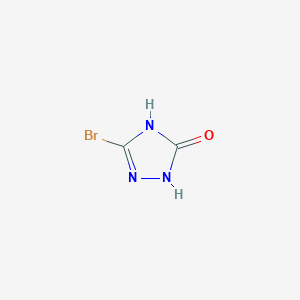

3-bromo-1H-1,2,4-triazol-5-ol

Description

The exact mass of the compound 3-bromo-1H-1,2,4-triazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-bromo-1H-1,2,4-triazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1H-1,2,4-triazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRDIOPKANMTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265425 | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-64-7 | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-1,2,4-triazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application Notes and Protocols for the Synthesis of 3-Bromo-1H-1,2,4-triazol-5-ol Derivatives

Introduction: The Strategic Value of the 3-Bromo-1H-1,2,4-triazol-5-ol Scaffold

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal framework for designing enzyme inhibitors and receptor antagonists.[1] This guide focuses on a particularly versatile variant: the 3-bromo-1H-1,2,4-triazol-5-ol core.

This scaffold exists in a dynamic equilibrium between its enol (-ol) and keto (-one) tautomeric forms, with the triazolone form generally being more stable.[1] This tautomerism, coupled with three distinct points of functionalization, provides a rich platform for generating diverse molecular libraries for drug discovery. The strategic placement of a bromine atom at the C3 position serves as a versatile synthetic handle for modern cross-coupling reactions, while the N-H and O-H moieties allow for a range of substitution patterns. Derivatives of this core have shown promise as potent therapeutic agents, particularly in oncology.

This document provides a comprehensive, experience-driven guide to the synthesis and derivatization of this valuable scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide detailed, self-validating protocols for key transformations.

Overall Synthetic Strategy

The synthetic approach is modular, beginning with the construction of the core heterocyclic system, followed by sequential, regioselective derivatization. The primary strategy involves an initial N-arylation of the triazole ring, which serves to both introduce a key pharmacophoric element and modulate the reactivity of the C3-bromo group for a subsequent C-arylation.

Part 1: Synthesis of the Core Scaffold (3-Bromo-1H-1,2,4-triazol-5-ol)

The most efficient pathway to the core scaffold involves a two-step process: the initial formation of the 1,2,4-triazol-5-one ring, followed by regioselective bromination at the C3 position.

Protocol 1.1: Synthesis of 1H-1,2,4-Triazol-5(4H)-one

The cyclization of semicarbazide hydrochloride with formic acid is a robust and scalable method for producing the foundational triazolone ring.[2] Formic acid serves as the source for the C5 carbon of the heterocycle.

Causality: Semicarbazide hydrochloride is the ideal starting material as it contains the requisite N-N-C-N backbone. The reaction proceeds via the formation of an N-formylsemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the stable aromatic triazolone ring. Using the hydrochloride salt is convenient and aids in maintaining acidic conditions.

Detailed Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add semicarbazide hydrochloride (11.15 g, 100 mmol).

-

Reagent Addition: Add 85% formic acid (30 mL).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solid will gradually dissolve. Continue refluxing for 8 hours.

-

Crystallization: After 8 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath (0 °C) for at least 4 hours, or preferably overnight. A white crystalline precipitate will form.

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with ice-cold ethanol (3 x 20 mL) to remove any residual formic acid and impurities.

-

Dry the product under vacuum at 60 °C to a constant weight.

-

-

Validation: The expected product is a white crystalline solid.

-

Yield: Typically 75-85%.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The simplicity of the ¹H NMR spectrum (two broad singlets for the two N-H protons and one for the C-H proton in DMSO-d₆) is a key indicator of success.

-

Protocol 1.2: Bromination of 1H-1,2,4-Triazol-5(4H)-one

This step introduces the critical bromine "handle" onto the triazolone core. The C3 position is electronically activated towards electrophilic substitution.

Causality: The triazolone ring is an electron-rich heterocycle, making it susceptible to electrophilic halogenation. The reaction is typically performed in an aqueous or acetic acid medium, which helps to solubilize the starting material and moderate the reactivity of the bromine. Elemental bromine (Br₂) is an effective and readily available brominating agent for this transformation. The C3 position is selectively brominated over the N-H positions under these conditions.

Detailed Protocol:

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1H-1,2,4-triazol-5(4H)-one (8.5 g, 100 mmol) in water (200 mL).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice-salt bath. From the dropping funnel, add liquid bromine (6.2 mL, 120 mmol, 1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The color of the bromine will gradually fade as it is consumed, and a precipitate will form.

-

Work-up and Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is colorless and neutral to pH paper.

-

To remove any unreacted starting material, the crude solid can be recrystallized from hot water or an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

-

Validation: The product, 3-bromo-1H-1,2,4-triazol-5-ol, is typically an off-white to pale yellow solid.

-

Yield: Typically 80-90%.

-

Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a definitive marker of successful bromination.

-

Part 2: N-Arylation via Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for forming C-N bonds, offering a milder alternative to traditional Ullmann condensations.[3] It is ideal for the N-arylation of N-H containing heterocycles like our triazolone core using arylboronic acids.

Mechanistic Insight: The CEL Catalytic Cycle

The precise mechanism can vary, but a widely accepted pathway involves the oxidation of a Cu(I) or Cu(II) precatalyst to a reactive Cu(III) species.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-bromo-1H-1,2,4-triazol-5-ol, a critical building block in pharmaceutical and agrochemical research. The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds, valued for its diverse biological activities.[1] This guide emphasizes a scalable, two-step synthetic strategy, detailing process safety, reaction mechanisms, and in-depth experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, focusing on providing actionable insights to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Overview

3-bromo-1H-1,2,4-triazol-5-ol, and its tautomeric form 3-bromo-2,4-dihydro-3H-1,2,4-triazol-5-one, is a versatile heterocyclic intermediate. Its utility stems from the presence of multiple reactive sites: the bromine atom, which can be displaced or used in cross-coupling reactions, and the triazolone ring, which can undergo various modifications. Triazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2]

The synthesis of this target molecule on a large scale presents distinct challenges, primarily related to the safe handling of hazardous reagents like bromine and the control of potentially exothermic reactions. Therefore, a robust and well-understood synthetic route is paramount.

The strategy outlined herein involves a two-step process:

-

Step 1: Cyclization. Synthesis of the precursor, 1H-1,2,4-triazol-5-ol, via the cyclization of semicarbazide hydrochloride with formic acid.

-

Step 2: Electrophilic Bromination. Selective bromination of the 1H-1,2,4-triazol-5-ol intermediate to yield the final product.

This approach is selected for its reliance on readily available starting materials and its amenability to industrial scale-up.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The initial step involves the condensation and subsequent cyclization of semicarbazide with formic acid to form the triazolone ring.[3] The second step is a classic electrophilic aromatic substitution on the electron-rich heterocyclic ring.

Caption: Fig. 1: Two-Step Synthesis Pathway

Mechanism Insight:

-

Step 1 (Cyclization): Semicarbazide hydrochloride reacts with formic acid, which serves as both a reactant and a solvent. The reaction proceeds through the formation of an N-formyl semicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the stable 1,2,4-triazol-5-ol ring. This method is considered optimal for preparing the triazolone core.[3]

-

Step 2 (Bromination): The 1H-1,2,4-triazol-5-ol ring is activated towards electrophilic substitution. The lone pair of electrons on the ring nitrogens enhances the electron density at the C3 and C5 positions. The reaction with molecular bromine (Br₂) proceeds via the typical mechanism for electrophilic aromatic substitution, where Br₂ is polarized, and the δ+ bromine atom is attacked by the triazole ring, leading to the substitution of a proton with a bromine atom.

Process Safety and Hazard Analysis

Large-scale chemical synthesis requires a rigorous approach to safety. The primary hazards in this process are associated with the reagents used, particularly bromine.

Hazardous Materials Profile:

| Reagent | Primary Hazards | Recommended Handling Precautions |

| Formic Acid | Corrosive, causes severe skin burns and eye damage. | Use in a well-ventilated area or fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. |

| **Bromine (Br₂) ** | Very toxic by inhalation, corrosive, causes severe skin burns and eye damage, dangerous for the environment.[4] | Critical: Handle only in a closed system or a high-performance fume hood.[4] Wear heavy-duty, chemically resistant gloves (e.g., nitrile), a face shield over goggles, and a chemical-resistant apron.[4] Ensure a bromine spill kit, including a sodium thiosulfate solution for quenching, is readily available.[4] |

| Acetic Acid | Flammable, corrosive, causes severe skin burns and eye damage. | Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE as for formic acid. |

Reaction Safety:

-

Exotherm Control: The bromination step is exothermic. The addition of bromine must be performed slowly and with efficient cooling to maintain the reaction temperature within the specified range. A runaway reaction can lead to a dangerous increase in pressure and the release of toxic bromine and HBr fumes.

-

Gas Evolution: The bromination reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction vessel must be equipped with a gas outlet that directs the fumes to a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr.

Detailed Experimental Protocols

PART A: Synthesis of 1H-1,2,4-triazol-5-ol (Intermediate)

This protocol is adapted from established procedures for the synthesis of 1,2,4-triazol-5-one from semicarbazide salts.[3]

Materials & Equipment:

-

Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

-

Semicarbazide hydrochloride (1.00 eq.)

-

85% Formic Acid (w/w)

Procedure:

-

Charge the reactor with semicarbazide hydrochloride (1.00 eq.) and 85% formic acid (approx. 3-4 volumes relative to the semicarbazide).

-

With moderate stirring, heat the mixture to reflux (approximately 105-110 °C).

-

Maintain the reflux for 8-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to 0-5 °C and hold for at least 12 hours to allow for complete crystallization of the product.[3]

-

Filter the resulting solid precipitate.

-

Wash the filter cake with a cold solvent (e.g., ethanol or isopropanol) to remove residual formic acid.

-

Dry the solid under vacuum at 60-70 °C to a constant weight.

-

Quality Control: The product should be a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

PART B: Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol (Final Product)

This protocol is based on standard electrophilic bromination methods for heterocyclic compounds.[5]

Materials & Equipment:

-

Glass-lined reactor with overhead stirrer, addition funnel, temperature probe, and gas scrubber attachment.

-

1H-1,2,4-triazol-5-ol (1.00 eq.)

-

Glacial Acetic Acid

-

Bromine (1.05-1.10 eq.)

Procedure:

-

Charge the reactor with 1H-1,2,4-triazol-5-ol (1.00 eq.) and glacial acetic acid (approx. 5-7 volumes).

-

Stir the mixture to form a suspension. Cool the reactor contents to 10-15 °C using a chiller.

-

Charge the addition funnel with bromine (1.05-1.10 eq.).

-

CAUTION: Add the bromine dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by HPLC until the intermediate is consumed.

-

Upon completion, quench the reaction by carefully pouring the mixture into a separate vessel containing cold water (approx. 10 volumes). This will precipitate the product.

-

If a reddish-brown color from excess bromine persists, add a small amount of aqueous sodium thiosulfate solution until the color dissipates.

-

Filter the solid product.

-

Wash the filter cake thoroughly with water to remove acetic acid and inorganic salts.

-

Dry the product under vacuum at 60-70 °C to a constant weight.

-

Quality Control: The final product should be a white to pale yellow solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point.

Process Workflow and Quality Control

A well-defined workflow with integrated quality control (QC) checkpoints is essential for ensuring the consistency and quality of the final product.

Caption: Fig. 2: Manufacturing Workflow with QC

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; insufficient reflux time. | Extend reflux time and monitor reaction completion via IPC. Ensure accurate temperature control. |

| Product loss during filtration. | Ensure crystallization is complete by allowing sufficient time at low temperature. Use appropriate filter pore size. | |

| Incomplete Bromination (Step 2) | Insufficient bromine; bromine loss due to evaporation. | Use a slight excess of bromine (1.05-1.10 eq.). Ensure the reaction vessel is well-sealed. |

| Low reaction temperature or insufficient time. | Allow the reaction to proceed for the full recommended time. If necessary, a slight increase in temperature (e.g., to 30°C) can be cautiously explored after the initial exotherm subsides. | |

| Presence of Dibromo impurity | Excess bromine; temperature too high. | Use a smaller excess of bromine. Strictly control the temperature during bromine addition. |

| Product is colored (Pink/Brown) | Residual bromine or impurities. | Ensure a complete quench with sodium thiosulfate. Wash the final product thoroughly with water. Consider recrystallization if purity specifications are not met. |

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-bromo-1H-1,2,4-triazol-5-ol. The success of this process on a large scale hinges on meticulous control of reaction parameters and an unwavering commitment to safety, especially during the handling of bromine. By following the detailed protocols, safety guidelines, and quality control checkpoints outlined in this document, researchers and production chemists can confidently and reproducibly synthesize this valuable chemical intermediate.

References

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

Yuchuan, L. (2018, July 12). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

European Patent Office. (1990). IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE. Patent No. 0471001. Retrieved from [Link]

- Chipen, G. I., et al. (1966). Khim. Geterotsikl. Soed. 2(1), 110-116.

-

GOV.UK. (2022, February). Bromine: incident management. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

-

ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

-

Organic Syntheses, Inc. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE - Patent 0471001 [data.epo.org]

- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol

Welcome to the technical support center for the synthesis of 3-bromo-1H-1,2,4-triazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction

The synthesis of 3-bromo-1H-1,2,4-triazol-5-ol is a critical process for the development of various pharmaceutical compounds. The 1,2,4-triazole scaffold is a key feature in many pharmacologically active molecules, exhibiting a wide range of biological activities. However, the introduction of a bromine atom at the C3 position of the 1H-1,2,4-triazol-5-ol core can be accompanied by several side reactions, leading to impurities and reduced yields. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and validated solutions.

Problem 1: Low Yield of the Desired 3-bromo-1H-1,2,4-triazol-5-ol

Question: I am getting a very low yield of my target compound after the bromination of 1H-1,2,4-triazol-5-ol. What are the likely causes and how can I improve the yield?

Answer:

A low yield in this synthesis can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and the formation of side products. Let's break down the potential causes and solutions:

-

Incomplete Bromination: The 1H-1,2,4-triazol-5-ol starting material is a relatively electron-rich heterocyclic system, but the bromination requires careful control of reaction conditions to proceed to completion without forming byproducts.

-

Solution:

-

Choice of Brominating Agent: While elemental bromine (Br₂) in a suitable solvent like acetic acid or water is common, N-bromosuccinimide (NBS) can be a milder and more selective alternative.[1][2][3] NBS can provide a low, steady concentration of bromine, which can help to avoid over-bromination.[3]

-

Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion of the starting material. Modest heating can increase the reaction rate, but excessive heat may promote side reactions.

-

-

-

Formation of Side Products: The most common side reaction is over-bromination, leading to the formation of 3,5-dibromo-1H-1,2,4-triazol-5-ol.

-

Solution:

-

Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.

-

Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to maintain a low concentration of the electrophile and favor mono-bromination.

-

-

-

Degradation of the Triazole Ring: While 1,2,4-triazoles are generally stable in acidic and alkaline conditions at moderate temperatures, harsh conditions can lead to ring opening or other degradation pathways.[4]

-

Solution:

-

Maintain Moderate Temperatures: Avoid excessive heating during the reaction and work-up.

-

Control pH: While the bromination is often carried out in acidic media like acetic acid, extremely strong acids or bases should be avoided during work-up if possible.

-

-

The following table summarizes key reaction parameters to optimize for yield:

| Parameter | Recommendation | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS offers higher selectivity for mono-bromination. |

| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Minimizes over-bromination while driving the reaction. |

| Temperature | 0 - 25 °C | Reduces the rate of side reactions. |

| Solvent | Acetic acid, water, or a mixture | Provides good solubility for the starting material and reagents. |

| Addition Method | Slow, dropwise addition of the brominating agent | Maintains a low concentration of the electrophile. |

Problem 2: Presence of 3,5-dibromo-1H-1,2,4-triazol-5-ol as a Major Impurity

Question: My final product is contaminated with a significant amount of what I believe to be the dibrominated species. How can I prevent its formation and remove it from my product?

Answer:

The formation of 3,5-dibromo-1H-1,2,4-triazol-5-ol is the most probable side reaction due to the presence of two activatable positions on the triazole ring.

-

Mechanism of Over-bromination: The initial bromination at the C3 position yields the desired product. However, this product is still susceptible to further electrophilic attack at the C5 position, especially if a significant concentration of the brominating agent is present.

Figure 1: Over-bromination side reaction pathway. -

Prevention Strategies:

-

Precise Stoichiometry: As mentioned previously, using a stoichiometric amount or only a very slight excess of the brominating agent is critical.

-

Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) will decrease the rate of the second bromination more significantly than the first, thus improving selectivity.

-

Choice of Brominating Agent: NBS is generally more selective for mono-halogenation of activated rings compared to elemental bromine.[3]

-

-

Purification Strategies:

-

Recrystallization: The difference in polarity and crystal packing between the mono- and di-brominated compounds can often be exploited for separation by recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should provide good separation. The dibrominated compound is expected to be less polar and elute first.

-

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for the starting material, 1H-1,2,4-triazol-5-ol?

A1: A common and effective method for the synthesis of 1H-1,2,4-triazol-5-ol (also known as 1,2,4-triazol-3-one) is the cyclization of a semicarbazide derivative with formic acid.[5][6] The process typically involves two steps: the formation of formylsemicarbazide, followed by its cyclization upon heating.[5]

Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

A2: A combination of techniques is recommended for comprehensive analysis:

-

Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and major byproducts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, allowing for the identification of the molecular weights of the components, which is invaluable for confirming the presence of the desired product and identifying impurities like the dibrominated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The disappearance of a proton signal from the triazole ring and the appearance of a new signal pattern will confirm the bromination.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the starting material and product.

Q3: Can other side reactions occur besides over-bromination?

A3: While over-bromination is the primary concern, other potential side reactions, though less common, could include:

-

Ring Opening: Under very harsh acidic or basic conditions, particularly with prolonged heating, the triazole ring could potentially undergo hydrolytic cleavage.[4] It is important to maintain moderate reaction conditions to ensure the stability of the heterocyclic core.

-

N-Bromination: Although C-bromination is electronically favored, there is a small possibility of bromination occurring on one of the nitrogen atoms of the triazole ring, especially if the reaction is run under conditions that favor radical mechanisms (e.g., with light initiation). Using polar solvents and ionic conditions will favor the desired electrophilic aromatic substitution pathway.

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,4-triazol-5-ol

This protocol is adapted from established procedures for the synthesis of the triazolone core.[5][6]

-

Step 1: Formation of Formylsemicarbazide

-

In a round-bottom flask equipped with a reflux condenser, combine semicarbazide (1.0 eq) and an excess of 98% formic acid (e.g., 4-5 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the semicarbazide spot is consumed.

-

Allow the mixture to cool to room temperature. The formylsemicarbazide may precipitate. If not, carefully remove the excess formic acid under reduced pressure.

-

-

Step 2: Cyclization

-

To the crude formylsemicarbazide, add a fresh portion of formic acid.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

Cool the reaction mixture and remove the formic acid under reduced pressure to yield the crude 1H-1,2,4-triazol-5-ol, which can be purified by recrystallization from ethanol or water.

-

Protocol 2: Synthesis of 3-bromo-1H-1,2,4-triazol-5-ol

This is a general protocol based on the principles of electrophilic bromination of triazoles.

-

Reaction Setup:

-

Dissolve 1H-1,2,4-triazol-5-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or an aqueous solution in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

-

Bromination:

-

Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.

-

Add the NBS solution dropwise to the cooled triazolone solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine/NBS.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as needed.

-

References

- METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO)

- EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto)

- Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4- Triazole-3-Thione. Biointerface Research in Applied Chemistry, 12(1), 498-507. (URL: Not Available)

-

(PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - ResearchGate. (URL: [Link])

-

Stability of 1,2,4-triazoles? - ResearchGate. (URL: [Link])

-

A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - NIH. (URL: [Link])

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])

-

2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - NIH. (URL: [Link])

-

Practical Remediation of 3‐Nitro‐1,2,4‐triazol‐5‐one Wastewater - SciSpace. (URL: [Link])

-

Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - arkat usa. (URL: [Link])

-

Study of the Heat and Kinetics of Nitration of 1,2,4-Triazol-5-one (TO) - ResearchGate. (URL: [Link])

-

(PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate. (URL: [Link])

-

Abiotic reduction of 3-nitro-1,2,4-triazol-5-one (NTO) and other munitions constituents by wood-derived biochar through its rechargeable electron storage capacity - RSC Publishing. (URL: [Link])

-

Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - RSC Publishing. (URL: [Link])

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])

-

Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC - NIH. (URL: [Link])

-

Practical remediation of 3-nitro-1,2,4-triazol-5-one wastewater. (URL: [Link])

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar. (URL: [Link])

-

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PMC - NIH. (URL: [Link])

-

Allylic Photobromination using N-bromosuccinimide - YouTube. (URL: [Link])

-

Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - NIH. (URL: [Link])

-

Br2 and Electorphilic Br+ reagents - Wordpress. (URL: [Link])

-

Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. (URL: [Link])

-

New 3-Nitro-1,2,4 Triazol-5-one (NTO) Salts Synthesized from Amines - SID. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO) - Patent 0585235 [data.epo.org]

- 6. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

Technical Support Center: Navigating Regioselectivity in Triazole Synthesis

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to regioselectivity in the synthesis of 1,2,3-triazoles. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you achieve your desired isomeric outcomes with high fidelity.

Introduction: The Regioselectivity Challenge

The formation of 1,2,3-triazoles via the cycloaddition of azides and alkynes is a cornerstone of modern chemistry, celebrated for its efficiency and broad applicability in what is popularly known as "click chemistry".[1][2] However, the thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating stringent purification and leading to reduced yields of the desired product.[1][3] The advent of metal-catalyzed reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), has provided powerful tools to control this regioselectivity.[4][5][6]

This guide will address the common issues you may encounter and provide actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between CuAAC and RuAAC in determining triazole regioselectivity?

The choice between a copper or ruthenium catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction almost exclusively yields 1,4-disubstituted 1,2,3-triazoles .[4][7][8] The reaction proceeds through a mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide in a highly ordered fashion.[1][9]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, RuAAC is the method of choice for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles .[5][6][10] The mechanism of RuAAC is distinct from CuAAC and allows for the formation of the alternative regioisomer.[1]

Troubleshooting Guide

Issue 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-regioisomers, with low selectivity for the desired 1,4-isomer.

This is a common problem that can often be traced back to the reaction conditions. Here’s a systematic approach to troubleshooting:

A. Catalyst and Ligand System Integrity

The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) can diminish catalytic activity and potentially lead to side reactions.

-

Insight: The choice of ligand is crucial not only for accelerating the reaction but also for stabilizing the Cu(I) oxidation state.[11][12]

-

Protocol:

-

Use a Cu(I) Source or an In-situ Reducing Agent: Start with a Cu(I) salt (e.g., CuI, CuBr) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1] A slight excess of the reducing agent can help prevent oxidative homocoupling of the alkyne.[1]

-

Employ a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are highly effective at protecting the Cu(I) catalyst from oxidation and disproportionation, especially in aqueous or protic solvents.[11]

-

B. Solvent Choice

The reaction solvent can significantly influence the reaction rate and selectivity.

-

Insight: While CuAAC is robust in a variety of protic and aprotic solvents, polar aprotic solvents like DMF and DMSO have been shown to enhance selectivity in certain cases.[11][13][14] Aqueous solvent systems are also highly effective and can accelerate the reaction.[1]

-

Recommendation: If you are using a less polar solvent and observing poor selectivity, consider switching to a mixture of t-butanol and water, or DMSO.

C. Temperature and Reaction Time

-

Insight: CuAAC reactions are often run at room temperature.[15] Elevated temperatures, while potentially speeding up the reaction, can sometimes lead to a decrease in regioselectivity by favoring the thermodynamically controlled, uncatalyzed pathway which produces a mixture of isomers.[16]

-

Recommendation: Try running the reaction at a lower temperature for a longer period. If speed is essential, microwave irradiation can be a valuable tool to reduce reaction times without compromising regioselectivity.[11]

Issue 2: I am trying to synthesize a 1,5-disubstituted triazole, but my RuAAC reaction is inefficient or failing.

Achieving high yields in RuAAC reactions requires careful attention to the catalyst and reaction setup.

A. Catalyst Choice and Handling

-

Insight: The most common and effective ruthenium catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[1]

-

Protocol:

-

Use the Correct Catalyst: Ensure you are using a suitable RuAAC catalyst, such as [CpRu(cod)Cl] or [CpRuCl(PPh₃)₂].

-

Inert Atmosphere: Ruthenium catalysts can be sensitive to air and moisture. It is advisable to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

B. Reaction Conditions

-

Insight: Unlike many CuAAC reactions, RuAAC often requires elevated temperatures to proceed efficiently.

-

Recommendation: If your reaction is sluggish at room temperature, gradually increase the temperature. Typical temperatures for RuAAC range from 60 to 100 °C.

Issue 3: I need to synthesize a fully substituted (1,4,5-trisubstituted) triazole with high regiocontrol. How can I achieve this?

The synthesis of trisubstituted triazoles is more challenging as it often involves internal alkynes, which are less reactive in standard click chemistry conditions.[7]

A. Post-Functionalization of Disubstituted Triazoles

-

Insight: A common strategy is to first synthesize a disubstituted triazole and then introduce the third substituent.[17] This can be achieved through methods like C-H activation/functionalization.

B. Direct Synthesis Approaches

-

Insight: Some methods allow for the direct, regioselective synthesis of trisubstituted triazoles. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of Cs₂CO₃ in DMSO has been shown to be highly regioselective.[14]

-

Protocol:

-

Mix the α-substituted-β-ketophosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO for 10 minutes.[14]

-

Add the azide (1.2 equiv) in DMSO to the reaction mixture.[14]

-

Monitor the reaction by TLC.[14]

-

Upon completion, dilute with EtOAc and wash with brine to remove DMSO.[14]

-

Purify the product by flash column chromatography.[14]

-

Data Summary and Visualization

Table 1: Catalyst and Ligand Selection for Regiocontrol

| Desired Isomer | Catalyst System | Typical Ligand(s) | Key Considerations |

| 1,4-Disubstituted | Cu(I) | TBTA, bathophenanthroline | Ligands stabilize Cu(I) and accelerate the reaction. |

| 1,5-Disubstituted | Ru(II) | None typically required | Reaction often requires heat. |

| 1,4,5-Trisubstituted | Cu(I) or other methods | Varies depending on the specific reaction | May require specialized starting materials or post-synthesis modification.[17][18] |

Diagram 1: Mechanistic Pathways for Regioisomer Formation

Caption: Catalytic cycles for CuAAC and RuAAC leading to different regioisomers.

Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity in CuAAC

Caption: A step-by-step guide to troubleshooting poor regioselectivity in CuAAC reactions.

Concluding Remarks

Controlling regioselectivity in triazole synthesis is a matter of selecting the appropriate catalytic system and optimizing the reaction conditions. By understanding the underlying mechanisms of CuAAC and RuAAC, researchers can confidently steer their reactions towards the desired isomeric product. This guide provides a starting point for troubleshooting common issues, but as with all chemical synthesis, empirical optimization for your specific substrates is key to success.

References

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition. ResearchGate. Available at: [Link]

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. Available at: [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health. Available at: [Link]

-

Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

-

A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Available at: [Link]

-

On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. ResearchGate. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Available at: [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed Central. Available at: [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link]

-

Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. Available at: [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

-

Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

-

Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Click chemistry. Wikipedia. Available at: [Link]

-

Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from. ResearchGate. Available at: [Link]

-

Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. ACS Publications. Available at: [Link]

-

Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. Available at: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chesci.com [chesci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 17. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

Technical Support Center: Stability of 3-Bromo-1H-1,2,4-triazol-5-ol in Solution

Welcome to the technical support center for 3-bromo-1H-1,2,4-triazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 3-Bromo-1H-1,2,4-triazol-5-ol

3-Bromo-1H-1,2,4-triazol-5-ol is a heterocyclic compound with a structure prone to tautomerism, existing in equilibrium between the -ol and -one forms. The 1,2,4-triazole ring is generally aromatic and stable; however, the presence of a bromine atom and a hydroxyl/oxo group introduces potential stability challenges, particularly in solution.[1] Factors such as pH, solvent, temperature, and light exposure can significantly impact the integrity of the compound over time.[2] This guide will delve into these issues and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 3-bromo-1H-1,2,4-triazol-5-ol.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Symptoms:

-

Decreased biological activity of your compound in solution over time.

-

Poor reproducibility of experimental results.

-

A gradual decline in the measured concentration of the active compound.

Potential Causes and Solutions:

-

pH-Induced Degradation: The stability of the triazole ring and its substituents can be pH-dependent. While the 1,2,4-triazole ring is relatively stable under typical acidic and basic conditions, extreme pH values can lead to hydrolysis or other degradative reactions. The N-H bond on the triazole ring is weakly acidic, and its pKa will influence the compound's charge state and reactivity in different buffer systems.[3]

-

Troubleshooting Steps:

-

pH Stability Study: Perform a preliminary study by incubating your compound in different buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9) for a set period. Analyze the samples at various time points using a suitable analytical method like HPLC-UV to quantify the remaining parent compound.

-

Buffer Selection: Based on the stability data, choose a buffer system where the compound exhibits maximum stability for your experiments. If possible, prepare fresh solutions in the assay buffer immediately before use.

-

-

-

Solvent-Mediated Decomposition: The choice of solvent can influence the stability of 3-bromo-1H-1,2,4-triazol-5-ol. Protic solvents may participate in hydrogen bonding and influence tautomeric equilibrium, while certain solvents might promote degradation pathways.

-

Troubleshooting Steps:

-

Solvent Screening: If you observe instability, test the compound's stability in alternative solvents commonly used for your application (e.g., DMSO, ethanol, acetonitrile). Prepare solutions in each solvent and monitor for degradation over time under your experimental conditions.

-

Stock Solution Storage: For long-term storage, dissolve the compound in a solvent in which it is most stable, preferably an anhydrous aprotic solvent, and store at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[2]

-

-

-

Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond (debromination).[4][5] This would result in the formation of 1H-1,2,4-triazol-5-ol and other byproducts, leading to a loss of the parent compound.

-

Troubleshooting Steps:

-

Protect from Light: Always store solutions of 3-bromo-1H-1,2,4-triazol-5-ol in amber vials or wrap containers with aluminum foil to protect them from light.

-

Conduct Experiments under Dimmed Light: If feasible, perform experimental manipulations under low-light conditions to minimize exposure.

-

-

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Symptoms:

-

Observation of new peaks in your chromatogram that are not present in a freshly prepared sample.

-

A decrease in the peak area of the parent compound corresponding with an increase in the area of the new peaks.

Potential Causes and Solutions:

-

Debromination: As mentioned, photodegradation or certain reaction conditions can cause the bromine atom to be cleaved from the triazole ring.

-

Identification: The primary debrominated product would be 1H-1,2,4-triazol-5-ol. You can confirm this by comparing the retention time and mass spectrum (if using LC-MS) with a known standard of 1H-1,2,4-triazol-5-ol.

-

Mitigation: Follow the steps outlined for preventing photodegradation. Also, be mindful of any reducing agents in your reaction mixture that could promote dehalogenation.[6][7]

-

-

Ring Opening or Rearrangement: While less common under mild conditions, harsh temperatures or pH can potentially lead to the cleavage or rearrangement of the triazole ring.

-

Identification: Identifying these products can be more complex and may require advanced analytical techniques like NMR or high-resolution mass spectrometry.

-

Mitigation: Avoid exposing the compound to high temperatures for extended periods. Ensure that the pH of your solution remains within a stable range.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid 3-bromo-1H-1,2,4-triazol-5-ol?

A1: For optimal stability, store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) at 4°C.[2]

Q2: How should I prepare stock solutions of 3-bromo-1H-1,2,4-triazol-5-ol?

A2: It is best to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-quality anhydrous solvent in which the compound is stable (e.g., DMSO). Prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect stock solutions from light.

Q3: Can I heat a solution of 3-bromo-1H-1,2,4-triazol-5-ol to aid dissolution?

A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may accelerate degradation. It is advisable to first determine the thermal stability of the compound in your chosen solvent.

Q4: What is the significance of tautomerism for this compound's stability?

A4: 3-bromo-1H-1,2,4-triazol-5-ol can exist in different tautomeric forms (the -ol and the -one forms). The equilibrium between these forms can be influenced by the solvent and pH.[1][8] Different tautomers may have different reactivity and degradation profiles. While this dynamic equilibrium is an inherent property of the molecule, it is important to be aware that changes in experimental conditions (like solvent or pH) can shift this equilibrium and potentially impact stability and biological activity.

Q5: Are there any known incompatible reagents with 3-bromo-1H-1,2,4-triazol-5-ol?

A5: Avoid strong reducing agents, as they can cause debromination.[6][7] Also, be cautious with strong acids and bases, especially at elevated temperatures, as they may promote hydrolysis or ring cleavage.

Experimental Protocols

Protocol 1: Rapid Assessment of pH Stability

This protocol provides a framework for quickly assessing the stability of 3-bromo-1H-1,2,4-triazol-5-ol in different pH environments.

Materials:

-

3-bromo-1H-1,2,4-triazol-5-ol

-

Buffers: pH 3, 5, 7.4, and 9

-

Solvent for stock solution (e.g., DMSO)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Mobile phase for HPLC

Procedure:

-

Prepare a concentrated stock solution of 3-bromo-1H-1,2,4-triazol-5-ol in your chosen solvent (e.g., 10 mM in DMSO).

-

For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

-

Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to obtain an initial measurement of the parent compound's peak area.

-

Incubate the remaining solutions at your experimental temperature (e.g., room temperature or 37°C), protected from light.

-

At subsequent time points (e.g., 1, 4, 8, and 24 hours), inject aliquots from each pH solution into the HPLC.

-

Calculate the percentage of the remaining parent compound at each time point relative to the t=0 measurement.

Data Presentation

The results from the pH stability study can be summarized in a table for easy comparison.

| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |

| 3 | ||||

| 5 | ||||

| 7.4 | ||||

| 9 |

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for 3-bromo-1H-1,2,4-triazol-5-ol based on the chemical properties of brominated heterocyclic compounds.

Caption: Potential degradation pathways of 3-bromo-1H-1,2,4-triazol-5-ol.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

Caption: Workflow for troubleshooting stability issues.

References

-

PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. Retrieved from [Link]

-

Krasovska, N., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(51), 29189-29200. [Link]

-

MDPI. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2022(4), M1494. [Link]

-

Al-Ostoot, F. H., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7089. [Link]

-

Wang, Y., et al. (2020). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 242, 125178. [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 316, 01016. [Link]

-

Luchini, A. C., & Platts, J. A. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(24), 14364-14371. [Link]

-

ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Photodegradation of the Triazole Fungicide Hexaconazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

-

ResearchGate. (2011). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Retrieved from [Link]

-

PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Current Microbiology, 81(1), 38. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(4), 49-53. [Link]

-

Defense Technical Information Center. (1989). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. Retrieved from [Link]

-

ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

-

SciSpace. (2011). Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration. Retrieved from [Link]

-

Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

-

PubMed. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water, 3(3), 868-877. [Link]

-

International Union of Crystallography. (2008). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol | C3H4BrN3O2 | CID 136326096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-1H-1,2,4-triazol-5-ol

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-1H-1,2,4-triazol-5-ol. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the common challenge of low reactivity encountered during the nucleophilic substitution of this versatile heterocyclic building block.

Introduction: Understanding the Reactivity of 3-Bromo-1H-1,2,4-triazol-5-ol

3-Bromo-1H-1,2,4-triazol-5-ol is a valuable scaffold in medicinal chemistry. However, its functionalization via nucleophilic aromatic substitution (SNAr) at the C3 position can be challenging. The inherent electronic nature of the triazole ring, combined with the presence of the 5-ol/one tautomeric system, creates a unique reactivity profile that often leads to sluggish or incomplete reactions. This guide will dissect the underlying chemical principles and provide actionable strategies to overcome these hurdles.

A critical aspect to consider is the tautomerism of the 1,2,4-triazole ring. The proton can reside on different nitrogen atoms, leading to different electronic distributions within the ring. This tautomeric equilibrium is influenced by the solvent, temperature, and the presence of other substituents.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 3-bromo-1H-1,2,4-triazol-5-ol so slow?

A1: The low reactivity is often a confluence of several factors:

-

Tautomerism and Electronic Effects: 3-Bromo-1H-1,2,4-triazol-5-ol exists in multiple tautomeric forms, primarily the 1H- and 4H- tautomers, and can also exhibit keto-enol tautomerism (triazolone form). The predominant tautomer under your reaction conditions will significantly influence the electron density at the C3 position. The triazole ring itself is electron-deficient, which should, in principle, activate the C-Br bond towards nucleophilic attack. However, the 5-hydroxy/oxo group can act as an electron-donating group through resonance in some tautomeric forms, partially counteracting this activation.

-

Deprotonation State: The molecule has multiple acidic protons (on the triazole ring and the hydroxyl group). The choice of base and its stoichiometry are critical. Incomplete deprotonation or deprotonation at an unintended site can lead to a less reactive substrate or side reactions. The pKa values of the triazole ring protons are generally in the range of 9-10, while the hydroxyl group's pKa will be influenced by the tautomeric form.

-

Nucleophile Strength and Steric Hindrance: Weak nucleophiles will struggle to react with this substrate. Additionally, bulky nucleophiles may face steric hindrance from the adjacent substituents on the triazole ring.

Q2: I'm not seeing any product formation. What are the first things I should check?

A2:

-

Confirm Starting Material Integrity: Ensure your 3-bromo-1H-1,2,4-triazol-5-ol is pure and has not degraded. Characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Re-evaluate Your Base: The choice and amount of base are crucial. A base that is too weak may not sufficiently deprotonate the nucleophile or the triazole. A base that is too strong might lead to decomposition or undesired side reactions. Consider the pKa of your nucleophile and the triazole.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.

-

Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running your reaction at room temperature, a gradual increase in temperature might be necessary.

Q3: What are common side reactions to be aware of?

A3:

-

N-Alkylation/Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can compete with your intended nucleophile for reaction with electrophiles, especially if you are performing a reaction where the triazole is not the substrate but a nucleophile.

-

O-Alkylation/Arylation: The hydroxyl group can also act as a nucleophile, leading to O-substituted byproducts.

-

Ring Opening: Under harsh basic conditions, the triazole ring can be susceptible to cleavage.

-

Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material and/or product.

In-Depth Troubleshooting Guides

Scenario 1: Low Conversion to the Desired Product

If you are observing a significant amount of unreacted starting material, consider the following optimization strategies:

| Parameter | Recommended Action | Rationale |

| Base | - Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). - Use at least one equivalent of base to deprotonate the most acidic proton. Consider using a second equivalent if your nucleophile is an amine salt. | A stronger base will more effectively generate the active nucleophile and potentially the more reactive anionic form of the triazole. Carbonate bases are often a good starting point for optimizing SNAr reactions. |

| Solvent | - Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP). - If solubility is an issue, consider co-solvents. | These solvents enhance the nucleophilicity of the attacking species. |

| Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider microwave irradiation for rapid optimization. | Many SNAr reactions require significant thermal energy to proceed at a reasonable rate. |

| Catalyst | - For challenging nucleophiles, consider palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig for amines, Ullmann condensation for O- and S-nucleophiles). | These methods offer an alternative reaction pathway that can be effective when traditional SNAr fails. |

Scenario 2: Formation of Multiple Products

If your reaction mixture shows several spots on TLC or multiple peaks in LC-MS, you are likely dealing with side reactions.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low reactivity.

Identifying Byproducts:

-

¹H NMR: Look for characteristic shifts. N-alkylation will result in the disappearance of an N-H proton and the appearance of new signals corresponding to the alkyl group attached to a nitrogen. O-alkylation will show the loss of the O-H proton and new signals for the attached group.

-

Mass Spectrometry: Compare the molecular weights of your observed byproducts with potential side products (N-alkylation, O-alkylation, di-substitution, etc.).

Mitigation Strategies:

-

Protecting Groups: If O-alkylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out the nucleophilic substitution.

-

Order of Addition: Adding the base to a mixture of the triazole and the nucleophile can sometimes influence the selectivity of the reaction.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a starting point for the optimization of your reaction.

-

To a dry reaction vial, add 3-bromo-1H-1,2,4-triazol-5-ol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Add a polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration).

-

Seal the vial and heat the reaction mixture to the desired temperature (start with 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Monitoring Workflow

Caption: Workflow for monitoring reaction progress.

Understanding the Underlying Chemistry: Tautomerism and Electronics

The low reactivity of 3-bromo-1H-1,2,4-triazol-5-ol is intrinsically linked to its electronic structure, which is dictated by its tautomeric forms.

Tautomeric Forms of 3-Bromo-1H-1,2,4-triazol-5-ol

Caption: Tautomeric equilibria of 3-bromo-1H-1,2,4-triazol-5-ol.

The relative stability of these tautomers is solvent and temperature-dependent. The "one" (keto) forms are often more stable in polar solvents. The electronic contribution of the C5 substituent is key:

-

In the "ol" (enol) form: The hydroxyl group can be weakly electron-donating through resonance.

-

In the "one" (keto) form: The carbonyl group is electron-withdrawing, which should activate the ring towards nucleophilic attack.

Advanced Strategies for Difficult Cases

When standard SNAr conditions fail, more advanced synthetic methods may be necessary.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For the introduction of amine nucleophiles, this is a powerful alternative. A typical catalytic system involves a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Copper-Catalyzed Cross-Coupling (Ullmann Condensation): This is particularly useful for forming C-O and C-S bonds. A copper(I) source (e.g., CuI) is typically used, often with a ligand such as proline or a diamine.

-

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Conclusion

Troubleshooting the low reactivity of 3-bromo-1H-1,2,4-triazol-5-ol requires a systematic approach that considers the interplay of tautomerism, pKa, reaction conditions, and the nature of the nucleophile. By carefully optimizing these parameters and considering alternative catalytic methods, researchers can successfully functionalize this important heterocyclic scaffold.

References

- This citation would link to a relevant academic paper discussing tautomerism in 1,2,4-triazoles.

- This citation would link to a source discussing substituent effects in nucleophilic arom

- This citation would link to a paper with experimental details on SNAr reactions of similar compounds.

- This citation would link to a review on palladium-c

- This citation would link to a review on copper-c

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. Available at: [Link]

-

(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of Halogenated Triazole Derivatives in Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation